tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate
Description
Significance of Aminocyclopropyl Motifs in Contemporary Chemical Research
The cyclopropyl (B3062369) ring, a three-membered carbocycle, is a unique structural motif that imparts a range of desirable properties to a molecule. nih.gov Its rigid, strained conformation can lead to favorable binding interactions with biological targets and can also influence the molecule's metabolic stability and membrane permeability. nih.gov When functionalized with an amino group, the resulting aminocyclopropyl moiety becomes a valuable pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.net
The incorporation of aminocyclopropyl motifs into drug candidates has been shown to enhance potency, improve pharmacokinetic profiles, and reduce off-target effects. nih.gov The constrained nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to higher binding affinity for its target. nih.gov Furthermore, the presence of the amino group provides a handle for further chemical modification and for forming key interactions, such as hydrogen bonds, with biological macromolecules. The unique stereochemical properties of substituted cyclopropanes also allow for the synthesis of a diverse range of stereoisomers, which can be crucial for optimizing drug-receptor interactions.
Overview of tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate as a Key Synthetic Scaffold and Intermediate
This compound is a bifunctional molecule that serves as a versatile building block in organic synthesis. Its structure incorporates both a reactive primary amine on the cyclopropyl ring and a protected amine in the form of a tert-butoxycarbonyl (Boc) group. chemistrysteps.com The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.comwikipedia.org
This dual functionality allows for selective chemical transformations at either the primary amine or, after deprotection, the secondary amine. This makes this compound a valuable intermediate for the synthesis of more complex molecules, including peptidomimetics, enzyme inhibitors, and other biologically active compounds. evitachem.com The aminocyclopropylmethyl substructure provides a rigid scaffold that can be elaborated upon to create a diverse library of compounds for drug discovery and development.
Below is a table summarizing the key chemical features of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol |
| Key Functional Groups | Primary amine, Carbamate (B1207046) (Boc-protected amine), Cyclopropane (B1198618) |
| Primary Application | Synthetic Intermediate in Organic and Medicinal Chemistry |
Scope and Research Focus of the Outline
This article will provide a detailed examination of this compound. The focus will be strictly on the chemical aspects of the compound, including its synthesis, properties, and applications in organic synthesis. The significance of the aminocyclopropyl motif will be a recurring theme, highlighting the importance of this structural unit in contemporary chemical research. The role of the tert-butyl carbamate as a protecting group will also be discussed in the context of its utility in multi-step synthetic sequences. The content will adhere to a professional and authoritative tone, presenting scientifically accurate information based on established chemical principles.
Structure
3D Structure
Properties
CAS No. |
1889233-26-4 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-6-4-7(6)10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
GJMNXRGGCJFUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl N 2 Aminocyclopropyl Methyl Carbamate and Its Stereoisomers
Direct Synthesis Approaches to the tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate Core Structure
Direct synthetic strategies aim to construct the key structural features of the target molecule in a convergent manner. This often involves the formation of the cyclopropane (B1198618) ring as a pivotal step, followed by the incorporation of the amino and carbamate (B1207046) functionalities.
Strategies for the Formation of the Cyclopropyl (B3062369) Ring System
The construction of the cyclopropane ring is a cornerstone of the synthesis of this compound. Several classic and modern organic reactions are employed to achieve this, with the choice of method often influencing the stereochemical outcome.
One of the most widely used methods for the cyclopropanation of alkenes is the Simmons-Smith reaction . This reaction typically involves the use of diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid species that reacts with an alkene to form the cyclopropane ring. The reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropyl product. For the synthesis of the target molecule, a suitable starting material would be an allylic amine derivative. The presence of a directing group, such as a hydroxyl or a protected amine, on the allylic substrate can significantly influence the diastereoselectivity of the cyclopropanation.
Another powerful tool for the synthesis of cyclopropanes is the Kulinkovich reaction and its variations. The original Kulinkovich reaction produces cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. A significant modification, the Kulinkovich-Szymoniak reaction , allows for the synthesis of primary cyclopropylamines from nitriles. This approach offers a direct route to the cyclopropylamine (B47189) core of the target molecule.
The following table summarizes key aspects of these cyclopropanation strategies:
| Reaction | Reagents | Substrate | Product | Key Features |
| Simmons-Smith Reaction | CH₂I₂/Zn(Cu) or Et₂Zn | Allylic Amine/Alcohol | Cyclopropyl Amine/Alcohol | Stereospecific, can be directed by functional groups. |
| Kulinkovich-Szymoniak Reaction | Grignard Reagent, Ti(OiPr)₄ | Nitrile | Primary Cyclopropylamine | Direct formation of the cyclopropylamine moiety. |
Introduction of the Amino and Carbamate Functionalities
Once the cyclopropane ring is established, or concurrently with its formation, the amino and carbamate groups must be introduced. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.
The introduction of the Boc group is typically achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or sodium bicarbonate. This reaction is generally high-yielding and proceeds under mild conditions.
In a direct synthesis approach, a precursor such as (2-aminocyclopropyl)methanol (B1526247) can be synthesized first. The primary amine can then be selectively protected with the Boc group. Subsequent functional group manipulation of the hydroxyl group to an amine would lead to the final product.
Indirect Synthesis via Precursors and Functional Group Interconversions
Indirect methods for the synthesis of this compound rely on the use of pre-existing cyclopropane-containing starting materials and involve a series of functional group transformations to arrive at the target molecule.
Synthesis from Protected Cyclopropylamine Derivatives
A common strategy involves starting with a commercially available or readily synthesized cyclopropane derivative where one or both of the required functional groups are already in place or are present in a masked form. For instance, a synthesis could commence from a cyclopropanecarboxylic acid or a cyclopropylmethyl halide.
A plausible synthetic sequence could involve:
Starting Material: A suitable protected aminocyclopropanecarboxylic acid.
Reduction: Reduction of the carboxylic acid to the corresponding alcohol.
Functional Group Interconversion: Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate).
Nucleophilic Substitution: Displacement of the leaving group with an azide (B81097) salt.
Reduction: Reduction of the azide to the primary amine.
Protection: Introduction of the Boc group onto the newly formed amine.
The following table outlines a hypothetical reaction sequence starting from a protected cyclopropylamine precursor:
| Step | Transformation | Typical Reagents |
| 1 | Carboxylic acid reduction | LiAlH₄ or BH₃·THF |
| 2 | Alcohol activation | TsCl, pyridine (B92270) or MsCl, Et₃N |
| 3 | Azide formation | NaN₃ |
| 4 | Azide reduction | H₂, Pd/C or LiAlH₄ |
| 5 | Boc protection | Boc₂O, Et₃N |
Utilization of Aziridine Chemistry in Cyclopropylamine Formation
Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, can serve as precursors to cyclopropylamines through ring-opening and subsequent rearrangement reactions. While not a direct cyclopropanation, the use of aziridines offers an alternative pathway to the desired core structure. The ring-opening of activated aziridines with suitable nucleophiles can lead to the formation of functionalized acyclic amines, which can then be cyclized to form the cyclopropane ring. For instance, the synthesis of a related compound, trans-tert-butyl-2-aminocyclopentylcarbamate, has been achieved via the opening of a tosyl-activated cyclopentene (B43876) aziridine. nih.gov A similar strategy could potentially be adapted for the synthesis of the cyclopropyl analogue.
Stereoselective and Enantioselective Synthesis of this compound
The development of stereoselective and enantioselective methods is crucial for accessing specific stereoisomers of this compound, which is often a requirement for its application in pharmaceuticals.
Asymmetric cyclopropanation reactions are a key strategy for achieving enantioselectivity. The use of chiral catalysts or auxiliaries in the Simmons-Smith reaction can induce facial selectivity in the cyclopropanation of prochiral allylic alcohols or amines, leading to the formation of enantioenriched cyclopropyl products.
Furthermore, rhodium-catalyzed asymmetric cyclopropanation reactions using diazo compounds have been shown to be effective for the synthesis of chiral cyclopropylmethanamines. These methods provide access to optically active building blocks that can be further elaborated to the target molecule.
Resolution of a racemic mixture of the final product or a key intermediate is another common approach to obtain enantiomerically pure compounds. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the desired enantiomer.
The following table highlights some approaches to stereoselective synthesis:
| Method | Approach | Outcome |
| Asymmetric Simmons-Smith Reaction | Chiral ligands or auxiliaries | Enantioenriched cyclopropyl alcohols/amines |
| Rhodium-Catalyzed Cyclopropanation | Chiral rhodium catalysts | Enantioenriched cyclopropylmethanamines |
| Kinetic Resolution | Chiral resolving agents | Separation of enantiomers from a racemic mixture |
Asymmetric Approaches to Chiral Cyclopropylamine Scaffolds
The creation of chiral cyclopropylamines, the core scaffold of the target molecule, is a significant challenge in organic synthesis. thieme-connect.com Asymmetric synthesis provides the most direct routes to enantiomerically enriched products, often employing chiral catalysts or auxiliaries to guide the stereochemical outcome of the cyclopropanation reaction.
Key asymmetric strategies include:
Metal-Catalyzed Asymmetric Cyclopropanation: Transition metal complexes with chiral ligands are widely used to catalyze the transfer of a carbene or carbene equivalent to an olefin. Engineered enzymes, such as myoglobin-based catalysts, have also been developed for highly diastereo- and enantioselective olefin cyclopropanation to produce cyclopropyl ketones, which are versatile intermediates for further functionalization into amines. rochester.edu
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclopropanation reaction to occur from a specific face, leading to a diastereomerically enriched product. The auxiliary can then be cleaved to reveal the chiral cyclopropane.
Asymmetric Reductive Amination: This method is a highly efficient and atom-economical approach for synthesizing optically active amines and can be applied to precursors of the target molecule. researchgate.netnih.gov
Sulfinamide Chemistry: The use of tert-butanesulfinamide as a chiral reagent has become a versatile and extensively used method for the asymmetric synthesis of a wide variety of amines. yale.edu This approach is heavily relied upon by both academic and industrial researchers for the discovery and production of drugs. yale.edu
These methods are crucial as chiral amines are key structural motifs in a vast number of natural products and pharmaceuticals. nih.govyale.edu
Diastereoselective Control in Compound Synthesis
Achieving diastereoselective control is essential for synthesizing specific isomers of polysubstituted cyclopropanes. nih.gov The relative orientation of the amino and aminomethyl substituents on the cyclopropane ring (i.e., cis or trans) significantly impacts the molecule's biological activity.
Methods to control diastereoselectivity include:
Substrate-Directed Reactions: Existing stereocenters in the starting material can influence the stereochemical outcome of subsequent reactions. For example, a Johnson–Corey–Chaykovsky reaction of menthyl acrylates can be used to construct 1,2-trans-disubstituted cyclopropyl esters. bohrium.com
Reagent-Controlled Synthesis: The choice of reagents and catalysts can dictate the diastereoselectivity. Organocatalytic methods, such as Michael/alkylation cascade reactions, have been developed for the diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones, demonstrating the power of catalysts to control stereochemistry. researchgate.net
Intramolecular Ring Closure: The synthesis of enantiomerically-enriched trans-cyclopropane amino acids can be achieved through intramolecular ring closure, where the stereochemistry of the acyclic precursor translates into the diastereoselectivity of the final cyclopropane product. nih.gov
Recent advances have focused on developing efficient methods for the rapid construction of cyclopropyl structures with high diastereoselectivity, such as the synthesis of cyclopropyl diboronates via 1,2-boronate rearrangement, which allows for further functionalization. nih.gov
Resolution of Racemic Mixtures to Obtain Pure Enantiomers
When asymmetric synthesis is not employed, the result is a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as resolution, is necessary to obtain the desired biologically active isomer.
Common resolution techniques include:
Classical Resolution: This method involves reacting the racemic amine mixture with a chiral resolving agent, typically a chiral acid like 10-camphorsulfonic acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent. This route can provide multigram quantities of both enantiomers without requiring chromatography. nih.gov
Chromatographic Resolution: Enantiomers can be separated using chiral chromatography, most commonly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.com Semi-preparative enantioselective HPLC can be used to obtain enantiomerically pure compounds from a racemic mixture. mdpi.com
Protection and Deprotection Strategies for the Amino Group in this compound Synthesis
The target molecule contains two primary amino groups with different reactivities. To achieve selective functionalization and prevent unwanted side reactions during synthesis, a robust protecting group strategy is essential. biosynth.com The tert-butyl carbamate (Boc) group is one of the most common amine protecting groups used in non-peptide chemistry. jk-sci.comfishersci.co.uk
Installation of the tert-Butyl Carbamate (Boc) Protecting Group
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. fishersci.co.uk The reaction is versatile and can be performed under various conditions, generally achieving high yields. fishersci.co.ukorganic-chemistry.org The nucleophilic amine attacks a carbonyl carbon of (Boc)₂O. jk-sci.com A subsequent deprotonation by the base yields the N-Boc protected amine. jk-sci.com
| Reagents | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|
| (Boc)₂O | Triethylamine (TEA) | Tetrahydrofuran (THF) | Standard conditions for 1° or 2° amines. | jk-sci.com |
| (Boc)₂O | Various | Water, Acetonitrile, or Water/THF | Room temperature or moderate heat (40°C). | fishersci.co.uk |
| (Boc)₂O | - | Solvent-free | Environmentally benign conditions. | jk-sci.com |
| (Boc)₂O | Catalytic Iodine | Solvent-free | Ambient temperature. | organic-chemistry.org |
| t-BuOCO₂Ph | - | CH₂Cl₂ or DMF | Selective protection of primary amines in polyamines. | jk-sci.com |
Cleavage Mechanisms of the Boc Group
The Boc group is valued for its stability under basic, nucleophilic, and reductive conditions, yet it is readily cleaved under acidic conditions. organic-chemistry.orgresearchgate.net The standard method for deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a solvent like dichloromethane (B109758) (DCM). jk-sci.comfishersci.co.uk
The cleavage mechanism proceeds as follows:
The carbonyl oxygen of the carbamate is protonated by the strong acid. chemistrysteps.com
This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.comchemistrysteps.com
The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the free amine. jk-sci.comchemistrysteps.com
| Reagent(s) | Solvent | Key Features | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Common, highly effective method. | jk-sci.com |
| Hydrochloric acid (HCl) | Water, Toluene, Ethyl Acetate | Simple carbamate hydrolysis. | fishersci.co.uk |
| Montmorillonite K10 clay | ClCH₂CH₂Cl | Selectively cleaves aromatic N-Boc groups. | jk-sci.com |
| ZnBr₂ | CH₂Cl₂ | Selectively cleaves secondary N-Boc groups. | jk-sci.com |
| Graphite oxide (GO) | Methanol | Acts as a solid acid catalyst. | researchgate.net |
Orthogonal Protecting Group Strategies in Multi-functional Syntheses
In the synthesis of complex molecules with multiple functional groups, such as the two amines in the target compound, an orthogonal protecting group strategy is essential. Orthogonal protecting groups can be selectively removed under distinct reaction conditions without affecting other protecting groups in the molecule. biosynth.com
This strategy allows for the sequential modification of different parts of the molecule. For the synthesis of this compound, one amino group could be protected with the acid-labile Boc group, while the other could be protected with a group that is cleaved under different conditions.
Examples of Orthogonal Protecting Groups to Boc:
Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile (cleaved by piperidine) and is therefore orthogonal to the acid-labile Boc group. This combination is a cornerstone of solid-phase peptide synthesis. biosynth.com
Cbz (Carboxybenzyl) or Bn (Benzyl): These groups are typically removed by catalytic hydrogenolysis (H₂/Pd-C). fishersci.co.ukchemistrysteps.com This method is orthogonal to both acid- and base-labile groups, provided the molecule contains no other reducible functional groups like alkenes or alkynes. chemistrysteps.com
Alloc (Allyloxycarbonyl): This group is removed by palladium(0)-catalyzed reactions and is orthogonal to Boc, Fmoc, and other common groups. ub.edu
By employing an orthogonal strategy, chemists can selectively deprotect and react with one amino group while the other remains protected, enabling the precise and controlled synthesis of the target compound. nih.gov
Reactivity and Chemical Transformations of Tert Butyl N 2 Aminocyclopropyl Methyl Carbamate
Reactions Involving the Free Amino Group Post-Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal. researchgate.net The primary amino group of tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate can be readily unmasked through acidic treatment, a process known as deprotection. Standard conditions for Boc removal include the use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent. organic-chemistry.orgnih.gov Once the Boc group is cleaved, the resulting free primary amine, (2-aminocyclopropyl)methanamine, becomes a potent nucleophile, enabling a variety of subsequent chemical transformations.
Amidation and Peptide Coupling Reactions
The liberated primary amine is a key functional handle for the formation of amide bonds, a cornerstone reaction in peptide synthesis and medicinal chemistry. masterorganicchemistry.com This transformation involves the reaction of the amine with an activated carboxylic acid derivative. organic-chemistry.org In peptide synthesis, this process is facilitated by coupling reagents that convert the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. bachem.comyoutube.com
The general scheme for a peptide coupling reaction involves two main steps: the activation of a carboxylic acid and the subsequent acylation of the amine. bachem.com A variety of reagents have been developed to promote this reaction efficiently while minimizing side reactions, particularly racemization. luxembourg-bio.com
Common Peptide Coupling Reagents:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate carboxylic acids to form a reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.
Onium Salts (Aminium/Uronium and Phosphonium): These reagents have become increasingly popular due to their high efficiency and the low incidence of side reactions. Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to form an active ester that readily reacts with the amine. bachem.comluxembourg-bio.com
| Reagent Class | Example(s) | Typical Additive/Base | Key Feature |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Forms a reactive O-acylisourea intermediate. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | DIPEA, NMM | Generates highly reactive OAt or OBt esters; fast reaction rates. bachem.com |
| Phosphonium Salts | PyBOP, PyAOP | DIPEA, NMM | High reactivity, particularly for hindered couplings; does not cause guanidinylation. |
Alkylation and Acylation Reactions
Beyond amide bond formation, the primary amine of deprotected this compound can participate in standard N-alkylation and N-acylation reactions.
N-Alkylation: This involves the formation of a new carbon-nitrogen bond through the reaction of the amine with an alkyl halide or another suitable electrophile. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. However, a significant challenge in the alkylation of primary amines is controlling the extent of reaction, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. Strategies to achieve mono-alkylation include using a large excess of the amine or employing alternative methods like reductive amination. organic-chemistry.org Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for producing secondary and tertiary amines.
N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. It is typically achieved by reacting the amine with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). masterorganicchemistry.com Unlike alkylation, acylation is generally easy to control at the mono-acylated stage because the resulting amide is significantly less nucleophilic and less basic than the starting amine, effectively preventing further reaction. masterorganicchemistry.com This transformation is robust and widely used for the synthesis of a broad range of amides.
| Reaction Type | Typical Reagent | Product | Key Considerations |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine | Risk of over-alkylation to form tertiary amines and quaternary salts. organic-chemistry.org |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Provides better control over the degree of alkylation. |
| N-Acylation | Acyl Halide or Anhydride (e.g., Acetyl Chloride) | Amide | The reaction typically stops after mono-acylation due to the reduced nucleophilicity of the amide product. masterorganicchemistry.com |
Transformations at the Carbamate (B1207046) Moiety
While the Boc group is primarily known as a protecting group destined for removal, it possesses its own reactivity that can be exploited for further molecular elaboration. researchgate.net
Selective Derivatization of the Boc Group (e.g., Transcarbamation)
Under specific conditions, the Boc-carbamate can be transformed directly into other functional groups without proceeding through a free amine intermediate. One such transformation is the conversion of carbamates into ureas. This can be achieved by reacting the N-Boc protected amine with another amine in the presence of reagents that facilitate the exchange. For instance, aluminum amide complexes can mediate the conversion of carbamates into a variety of bi-, tri-, and tetra-substituted ureas. organic-chemistry.org
Another approach involves the in situ generation of an isocyanate from the Boc-protected amine, which is then trapped by a nucleophile like another amine to form a urea. This pathway can be promoted by reagents such as 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. organic-chemistry.org This type of reaction, where the carbamate is converted to a different derivative, showcases the versatility of the Boc group beyond its protective role.
Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety
The cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27 kcal/mol), which imparts alkene-like character to its C-C bonds and makes it susceptible to ring-opening reactions under conditions that would not affect larger cycloalkanes. nih.gov The reactivity of the cyclopropyl group in this compound is influenced by the electronic nature of the substituents on the ring.
Nucleophilic and Electrophilic Ring Opening Strategies
The cleavage of the cyclopropane ring can be initiated by either electrophiles or nucleophiles, often leading to 1,3-difunctionalized propane (B168953) derivatives. epfl.ch
Electrophilic Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to the formation of a carbocationic intermediate that is subsequently trapped by a nucleophile. nih.gov The presence of the σ-withdrawing ammonium group (after protonation of the amine) can weaken the distal C-C bond (the bond opposite the substituent), promoting its cleavage. nih.gov For instance, reacting a cyclopropylamine (B47189) with a superacid like triflic acid in the presence of an arene nucleophile can result in the opening of the distal bond and subsequent Friedel-Crafts alkylation. nih.gov
Nucleophilic Ring Opening: The carbamate group can act as an electron-withdrawing group, polarizing the cyclopropane ring and rendering it a "donor-acceptor" cyclopropane. Such systems are activated towards nucleophilic attack. researchgate.net The attack of a nucleophile typically occurs at one of the carbon atoms adjacent to the electron-withdrawing group, leading to the cleavage of a vicinal C-C bond. acs.org This strategy has been used in various synthetic applications to generate functionalized acyclic structures. Lewis acids can be employed to further enhance the electrophilicity of the cyclopropane ring and promote its opening by weak nucleophiles. researchgate.netacs.org Oxidative ring-opening strategies have also been developed, where carbamate-protected aminocyclopropanes are transformed into 1,3-dielectrophilic intermediates that can be trapped by nucleophiles. epfl.chresearchgate.net
| Strategy | Initiator | Mechanism | Typical Bond Cleaved | Key Features |
|---|---|---|---|---|
| Electrophilic Ring Opening | Strong Acid (e.g., CF₃SO₃H), Electrophiles | Formation of a dicationic superelectrophile followed by nucleophilic trapping. nih.gov | Often the distal C-C bond (opposite the substituent). nih.gov | Effective for non-donor-acceptor cyclopropanes; requires strong electrophilic activation. |
| Nucleophilic Ring Opening | Nucleophiles (e.g., arenes, thiols, amines) | Nucleophilic attack on the polarized ring, often catalyzed by a Lewis acid. researchgate.netacs.org | Often a vicinal C-C bond (adjacent to the substituent). acs.org | Relies on the electron-withdrawing nature of the carbamate (donor-acceptor system). |
| Oxidative Ring Opening | Oxidizing Agent (e.g., NIS) | Formation of a 1,3-dielectrophilic intermediate. epfl.chresearchgate.net | Vicinal C-C bond. | Generates versatile intermediates for subsequent difunctionalization. epfl.ch |
Influence of Substituents on Cyclopropyl Reactivity
The reactivity of the cyclopropyl group in this compound is significantly influenced by the nature of substituents attached to the three-membered ring. While specific studies on this exact molecule are limited, the principles of substituent effects on cyclopropyl rings can be understood from studies on analogous compounds, such as substituted phenylcyclopropylamines. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in the stability of the cyclopropyl ring and its susceptibility to ring-opening reactions.
For instance, in a series of 2-aryl-2-fluoro-cyclopropylamines, the presence of electron-withdrawing para-substituents on the aryl ring was found to increase the potency of monoamine oxidase A (MAO A) inhibition, a process believed to involve the opening of the cyclopropyl ring. nih.gov Conversely, electron-donating groups like methyl or methoxy (B1213986) had little to no influence on this activity. nih.gov This suggests that EWGs can facilitate reactions involving the cyclopropyl ring. The table below illustrates the effect of various substituents on the pKa and biological activity of trans-2-aryl-2-fluorocyclopropylamines, providing insight into how such groups might influence the reactivity of the cyclopropyl moiety in other contexts.
Table 1: Influence of Aryl Substituents on the Physicochemical and Biological Properties of trans-2-aryl-2-fluorocyclopropylamine Analogs
| Substituent (R) | pKa | IC50 (MAO A) in µM | IC50 (MAO B) in µM |
|---|---|---|---|
| H | 7.49 | 1.8 | 3.6 |
| p-Cl | 7.19 | 0.8 | 3.5 |
| p-F | 7.29 | 1.2 | 3.2 |
| p-CF3 | 7.02 | 0.5 | 3.5 |
| p-CH3 | 7.58 | 1.9 | 3.8 |
| p-OCH3 | 7.70 | 1.7 | 3.9 |
Data derived from studies on substituted 2-aryl-2-fluorocyclopropylamines and is intended to be illustrative of general substituent effects on cyclopropyl ring reactivity. nih.gov
The data suggests that stronger electron-withdrawing substituents (e.g., -CF3) lead to a lower pKa and a more potent inhibition of MAO A, which is consistent with the idea that these groups can facilitate the electronic changes required for ring-opening. nih.gov In contrast, the effect on MAO B inhibition appears to be less sensitive to the electronic nature of the aromatic substituent. nih.gov These findings highlight the nuanced nature of substituent effects, which can be highly dependent on the specific reaction and the biological target involved.
Other Site-Selective Functional Group Modifications within the Compound Structure
The structure of this compound offers multiple sites for selective functional group modifications, primarily centered around its two nitrogen atoms: the primary amine on the cyclopropyl ring and the nitrogen of the tert-butoxycarbonyl (Boc) protecting group. The differential reactivity of these two nitrogen atoms allows for a range of site-selective chemical transformations.
The primary amino group is the most nucleophilic site in the molecule under neutral or basic conditions and is therefore the most likely site for reactions such as acylation and alkylation. The Boc-protected nitrogen, being part of a carbamate, is significantly less nucleophilic and generally unreactive under conditions typically used to modify the primary amine.
Selective N-Acylation: The primary amino group can be selectively acylated to form amides using a variety of acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine. This selectivity arises from the much greater nucleophilicity of the primary amine compared to the carbamate nitrogen.
Selective N-Alkylation: Similarly, selective mono-alkylation of the primary amine can be achieved using alkyl halides. To avoid over-alkylation, which can be a common side reaction, reductive amination is a preferred method. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride. This approach is highly effective for the controlled introduction of a single alkyl group.
While the carbamate nitrogen is generally unreactive, it can undergo reaction under specific conditions. For instance, deprotonation with a very strong base, such as sodium hydride, can generate a nucleophilic species that may then react with an electrophile. However, such harsh conditions might also affect other parts of the molecule, including the stability of the Boc group itself.
The table below summarizes potential site-selective modifications of this compound.
Table 2: Potential Site-Selective Functional Group Modifications
| Reaction Type | Target Site | Reagents and Conditions | Expected Product |
|---|---|---|---|
| N-Acylation | Primary amine | R-COCl, Et3N, CH2Cl2 | N-acylated derivative |
| N-Alkylation | Primary amine | R-CHO, NaBH(OAc)3, CH2Cl2 | N-alkylated derivative |
| N-Sulfonylation | Primary amine | R-SO2Cl, pyridine (B92270) | N-sulfonylated derivative |
| Deprotection | Carbamate | Trifluoroacetic acid or HCl | Primary amine (from carbamate) |
These are representative examples of potential reactions and conditions.
The ability to selectively functionalize the primary amine in the presence of the Boc-protected amine is a key feature in the synthetic utility of this compound, allowing for its elaboration into more complex molecules with diverse functionalities.
Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Role in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govrsc.org The structure of tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate offers a unique platform for the construction of such frameworks. The vicinal diamine precursor, obtained after deprotection of the carbamate (B1207046), can serve as a linchpin in annulation reactions to form saturated heterocyles like pyrazines and piperazines.
The synthetic utility of carbamate-containing building blocks in heterocyclic synthesis is well-established. For instance, α-(N-Carbamoyl)alkylcuprates have been employed in reactions with α,β-ynoates and other unsaturated esters to generate a variety of nitrogen heterocycles, including pyrroles, pyrazoles, and pyridinones. researchgate.net While direct examples involving this compound are not prevalent in the literature, its structural features suggest a strong potential for similar applications. The primary amino group can act as a nucleophile to initiate cyclization cascades, while the Boc-protected amine provides a handle for further functionalization after the heterocyclic core has been assembled. This dual functionality allows for a stepwise and controlled approach to complex heterocyclic systems.
Precursor to Chiral Ligands and Organocatalysts
The development of asymmetric catalysis relies heavily on the availability of novel chiral ligands and organocatalysts. The rigid cyclopropane (B1198618) scaffold of this compound, particularly when resolved into its constituent enantiomers, presents an attractive core for the design of such molecules. The C₂-symmetric arrangement of substituents that can be derived from the amino groups is a common design element in highly effective chiral ligands.
The potential of related carbamate-protected diamines is documented; for example, optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been identified for its utility as a scaffold for chiral ligands. nih.gov The defined stereochemistry and conformational rigidity of the cyclopropane ring in the title compound can effectively translate chiral information during a catalytic cycle, influencing the stereochemical outcome of a reaction. After deprotection, the two amino groups can be derivatized to form Schiff bases, amides, or phosphines, which are common coordinating groups in metal-based catalysts. Furthermore, the diamine structure itself is a classic motif in organocatalysis, capable of activating substrates through hydrogen bonding or by forming chiral iminium ions. The enzymatic synthesis of chiral cyclopropane building blocks underscores the value of this motif in creating diverse and stereopure molecules for catalysis and medicinal chemistry. nih.gov
Utilization in Scaffold-Based Drug Discovery Research
Scaffold-based drug discovery focuses on using a common molecular core or framework, which is then decorated with various functional groups to explore chemical space and optimize biological activity. nih.gov this compound is an exemplary building block for this approach due to its rigid structure and versatile functional handles.
The carbamate group is a key structural feature in numerous approved drugs, valued for its chemical stability and ability to act as a bioisostere for amide bonds. nih.gov The integration of carbamate-protected diamines into complex bioactive molecules is a common strategy in pharmaceutical synthesis. For example, related structures like tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate serve as direct precursors to anticoagulant drugs like Edoxaban. google.com Similarly, tert-butyl carbamate derivatives are key intermediates in the synthesis of the anti-epileptic drug Lacosamide. google.com
The aminocyclopropyl motif itself is found in various bioactive molecules. researchgate.net The unique stereochemistry and rigidity imparted by the cyclopropane ring can lead to high binding affinity and selectivity for biological targets. This compound allows for the strategic introduction of this valuable scaffold into larger molecular frameworks, with the Boc group ensuring compatibility with a wide range of synthetic transformations before the final amine is revealed for coupling or interaction with a biological target.
Table 1: Examples of Structurally Related Carbamate Building Blocks in Medicinal Chemistry
| Compound Name | Application/Significance | Reference |
|---|---|---|
| tert-butyl N-(2-aminocyclobutyl)carbamate | Synthetic intermediate for complex molecules in medicinal chemistry; potential as an enzyme inhibitor or modulator. | evitachem.com |
| tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | Key intermediate in the synthesis of the anticoagulant drug Edoxaban. | google.com |
| (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | Intermediate in the synthesis of the anti-epileptic drug Lacosamide. | google.com |
A key strategy in modern drug design is the use of conformational constraint to lock a molecule into its bioactive conformation, thereby increasing potency and selectivity while reducing off-target effects. The cyclopropane ring is an excellent tool for achieving this rigidity. mdpi.com By incorporating the cyclopropylmethylamine scaffold, medicinal chemists can restrict the rotational freedom of side chains in a drug candidate, leading to a more precise interaction with its target receptor or enzyme.
This strategy has been successfully applied to develop selective ligands for various biological targets. For instance, conformationally restricted histamine (B1213489) analogues built upon a bicyclo[3.1.0]hexane scaffold, which contains a cyclopropane ring, have shown high selectivity for the H₃ receptor subtype. mdpi.com Similarly, cyclic enkephalin analogues achieve conformational constraint through cyclization and the inclusion of rigidifying elements, resulting in pronounced opioid receptor selectivity. nih.gov this compound provides a ready-made building block to introduce this type of rigid constraint into acyclic or macrocyclic structures, making it a valuable asset in the rational design of potent and selective therapeutic agents.
Contributions to Peptide and Peptidomimetic Chemistry
Peptides are important signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and conformational flexibility. Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while having improved drug-like properties.
This compound serves as a non-canonical amino acid building block that can be incorporated into peptide sequences. escholarship.org The carbamate functional group is a well-known surrogate for the peptide bond, offering increased resistance to proteolytic degradation. nih.gov The rigid cyclopropane unit introduces a significant conformational constraint into the peptide backbone or a side chain, which can help to stabilize secondary structures like β-turns or helices. The potential for trans-tert-butyl-2-aminocyclopentylcarbamate to act as a modified backbone unit for peptide nucleic acids (PNAs) highlights the utility of such cyclic diamine carbamates in this field. nih.gov By replacing a standard amino acid with this building block, researchers can systematically probe the conformational requirements for biological activity and develop novel peptide-based therapeutics with enhanced stability and selectivity.
Comparisons with Structural Analogs and Broader Implications
Analysis of Related Cycloalkyl-Aminomethyl Carbamates (e.g., Cyclopentyl, Cyclohexyl Derivatives)
The chemical properties and synthetic accessibility of carbamate-protected aminomethyl cycloalkanes are significantly influenced by the nature of the cycloalkyl ring. A comparative analysis of tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate with its cyclopentyl and cyclohexyl analogs reveals important structure-activity relationships.
The reactivity of the cycloalkyl moiety is intrinsically linked to its ring size due to the effects of ring strain. The cyclopropane (B1198618) ring in this compound possesses a high degree of ring strain, estimated to be around 27 kcal/mol. This strain arises from the acute bond angles (60°) which deviate significantly from the ideal tetrahedral angle (109.5°). Consequently, the C-C bonds in the cyclopropane ring have a higher p-character, making them susceptible to cleavage under certain reaction conditions, a phenomenon less prevalent in the more stable cyclopentyl and cyclohexyl systems. For instance, reactions involving electrophilic attack on the cyclopropane ring can lead to ring-opening, a reactivity pathway not typically observed for cyclopentane (B165970) and cyclohexane (B81311) derivatives under similar conditions. nih.gov
The stereochemistry of these compounds is also a critical factor. The rigid, planar nature of the cyclopropane ring in this compound results in distinct cis and trans isomers with well-defined spatial arrangements of the aminomethyl and carbamate (B1207046) groups. In contrast, cyclopentane and cyclohexane rings are more flexible, adopting various conformations (e.g., envelope and twist for cyclopentane; chair, boat, and twist-boat for cyclohexane). This conformational flexibility can influence the stereochemical outcome of reactions, as the accessibility of reactive sites and the stability of transition states can be conformation-dependent. For the synthesis of optically active derivatives, the stereochemical control during synthesis is paramount. For example, the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate has been achieved with high stereoselectivity. nih.gov
The presence of the bulky tert-butoxycarbonyl (Boc) protecting group also plays a role in the stereochemistry by influencing the preferred conformations of the flexible cyclopentyl and cyclohexyl rings through steric hindrance.
| Ring Size | Key Structural Feature | Influence on Reactivity | Influence on Stereochemistry |
| Cyclopropyl (B3062369) | High ring strain | Susceptible to ring-opening reactions | Rigid and planar, leading to distinct and stable cis/trans isomers |
| Cyclopentyl | Moderate flexibility (envelope/twist conformations) | Generally stable, less prone to ring-opening | Conformational flexibility can influence stereochemical outcomes |
| Cyclohexyl | High flexibility (chair/boat/twist-boat conformations) | Stable, standard cycloalkane reactivity | Multiple conformations can impact reaction stereoselectivity; steric effects from substituents are significant |
The synthetic routes to these cycloalkyl-aminomethyl carbamates vary in their efficiency and versatility, largely dictated by the starting materials and the stability of the ring system.
The synthesis of this compound often involves multi-step sequences starting from cyclopropanecarboxylic acid or its derivatives. These syntheses can be complex due to the inherent strain of the cyclopropane ring, which can lead to side reactions or require specific reaction conditions to avoid ring cleavage.
In contrast, the synthesis of cyclopentyl and cyclohexyl derivatives can often be more straightforward. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate has been developed via the opening of a tosyl-activated cyclopentene (B43876) aziridine. nih.gov Similarly, methods for preparing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate have been established, showcasing pathways to stereochemically defined cyclohexyl derivatives. google.com These larger ring systems are generally more stable and less prone to rearrangement, which can contribute to higher yields and simpler purification procedures.
The versatility of these compounds as synthetic intermediates also differs. The strained cyclopropane ring offers unique opportunities for further functionalization through ring-opening reactions, providing access to a wider range of acyclic structures. The cyclopentyl and cyclohexyl analogs, being more stable, are versatile scaffolds for the introduction of various functional groups without compromising the integrity of the cycloalkyl ring.
General Principles of Protecting Group Chemistry Applied to Amines
Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The use of the tert-butoxycarbonyl (Boc) group in this compound exemplifies several key principles of protecting group chemistry for amines.
A good protecting group should be:
Easy to introduce: The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under mild basic conditions.
Stable to a wide range of reaction conditions: The Boc group is robust and inert to many reagents, including nucleophiles, bases, and catalytic hydrogenation conditions that might cleave other protecting groups like the carboxybenzyl (Cbz) group.
Easy to remove selectively and in high yield: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. This deprotection proceeds through the formation of a stable tert-butyl cation.
Carbamates, such as the Boc group, are among the most popular choices for amine protection because they effectively decrease the nucleophilicity of the nitrogen atom. Other common carbamate protecting groups include the aforementioned Cbz group and the fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under basic conditions. The choice of protecting group is crucial in multi-step syntheses, especially when orthogonal protection strategies are required, allowing for the selective deprotection of one functional group in the presence of others.
Future Research Directions for this compound Research
The unique structural and electronic properties of the cyclopropane ring suggest several promising avenues for future research involving this compound and related derivatives.
Medicinal Chemistry: Aminocyclopropane derivatives are increasingly recognized for their potential in drug discovery. The constrained geometry of the cyclopropane ring can serve as a rigid scaffold to orient pharmacophoric groups in a specific conformation for optimal interaction with biological targets. Future research could focus on incorporating the (aminomethyl)cyclopropyl moiety into novel therapeutic agents, leveraging its properties to enhance binding affinity, selectivity, and metabolic stability. The compound itself can serve as a key building block for more complex molecules. The emerging role of 1-aminocyclopropane-1-carboxylic acid (ACC), a related compound, as a signaling molecule in plants independent of ethylene (B1197577) biosynthesis, hints at the potential for novel biological activities of small aminocyclopropane derivatives in other biological systems. nih.govnih.gov
Asymmetric Catalysis: Chiral aminocyclopropane derivatives have potential as ligands in asymmetric catalysis. The development of efficient and stereoselective syntheses of enantiomerically pure this compound would be a crucial step in this direction. These chiral ligands could be employed in a variety of metal-catalyzed transformations to induce high levels of enantioselectivity.
Materials Science: The rigid nature of the cyclopropane ring could be exploited in the design of novel polymers and materials with unique structural properties. Polymerization of functionalized aminocyclopropane monomers could lead to materials with well-defined three-dimensional structures and interesting physical and chemical properties.
Biocatalysis: The application of enzymes in the synthesis of chiral amines is a rapidly growing field. mdpi.com Future research could explore the use of biocatalysts, such as transaminases, for the enantioselective synthesis of aminocyclopropane derivatives, offering a greener and more efficient alternative to traditional chemical methods.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate?
The synthesis typically involves Boc-protection of the primary amine group in (2-aminocyclopropyl)methylamine using di-tert-butyl dicarbonate (Boc₂O). Key steps include:
- Reaction conditions : Conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) to neutralize HCl byproducts .
- Procedure : The amine is dissolved in solvent, Boc₂O is added dropwise under nitrogen, and the reaction is stirred at room temperature for 4–12 hours.
- Workup : The product is extracted, washed with brine, and purified via silica gel chromatography or recrystallization.
Key parameters : Maintain inert atmosphere (prevents amine oxidation), stoichiometric excess of Boc₂O (1.2–1.5 equiv), and pH control to avoid side reactions.
Q. How is the compound characterized to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.4 ppm for 9H), cyclopropane protons (δ ~1.0–2.0 ppm), and carbamate carbonyl (δ ~155–160 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion for C₉H₁₇N₂O₂: calc. 185.1285, observed 185.1290) .
- Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Q. What are the common applications of this compound in organic synthesis?
- Amine protection : The tert-butyl carbamate (Boc) group shields the primary amine during multi-step syntheses (e.g., peptide coupling or heterocycle formation) .
- Intermediate for cyclopropane derivatives : Used to synthesize strained cyclopropane-containing analogs for studying ring-opening reactions or bioactive molecules .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of cyclopropane-containing intermediates?
- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,2S)-cyclopropylamine derivatives) to dictate stereochemistry .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Cu(I)/bisoxazoline complexes) in cyclopropanation reactions to achieve enantiomeric excess (>90%) .
- Analytical validation : Chiral HPLC or X-ray crystallography (using SHELXL or SIR97 ) confirms absolute configuration.
Q. What strategies optimize yield and purity in large-scale syntheses?
- Solvent selection : Replace DCM with ethyl acetate for easier removal and lower toxicity .
- Continuous flow reactors : Enhance mixing and heat transfer for Boc protection reactions, reducing reaction time from hours to minutes .
- In-line monitoring : Use FTIR or UV-vis spectroscopy to track reaction progress and automate quenching .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition occurs above 150°C (DSC data), releasing CO₂ and tert-butanol .
- Hydrolytic sensitivity : The Boc group cleaves under acidic conditions (e.g., HCl/dioxane) or prolonged exposure to moisture. Store at –20°C under nitrogen with desiccants .
- Light sensitivity : UV irradiation promotes cyclopropane ring-opening; use amber glassware for storage .
Q. What role does this compound play in medicinal chemistry research?
- Pharmacophore modification : The cyclopropane ring introduces rigidity to mimic peptide bonds or stabilize bioactive conformations .
- Enzyme inhibition studies : Used to synthesize covalent inhibitors (e.g., via Michael addition of the amine to α,β-unsaturated carbonyls) targeting proteases or kinases .
- In vivo probes : Radiolabeled (e.g., ¹⁴C-Boc) versions track drug distribution and metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
